3-({[4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid
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Overview
Description
3-({[4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid is a complex organic compound with a unique structure that combines a cyclopentaquinoline core with an isopropylphenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentaquinoline structure.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a phenyl ring.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the cyclopentaquinoline derivative with a propanoic acid derivative using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
3-({[4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-({[4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline: This compound shares the cyclopentaquinoline core but lacks the propanoic acid moiety.
3-(4-Isopropylphenyl)propanoic acid: This compound contains the isopropylphenyl group and the propanoic acid moiety but lacks the cyclopentaquinoline core.
Uniqueness
3-({[4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid is unique due to its combination of a cyclopentaquinoline core, an isopropylphenyl group, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C25H28N2O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-[[4-(4-propan-2-ylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H28N2O3/c1-15(2)16-6-8-17(9-7-16)24-20-5-3-4-19(20)21-14-18(10-11-22(21)27-24)25(30)26-13-12-23(28)29/h3-4,6-11,14-15,19-20,24,27H,5,12-13H2,1-2H3,(H,26,30)(H,28,29) |
InChI Key |
UTOVQTGYUDRRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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